molecular formula C12H17N3O B8731993 N-Cyclohexyl-N'-(4-pyridyl)urea

N-Cyclohexyl-N'-(4-pyridyl)urea

Cat. No.: B8731993
M. Wt: 219.28 g/mol
InChI Key: CQSQWHFDVZITNP-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N'-(4-pyridyl)urea is a urea derivative featuring a cyclohexyl group and a 4-pyridyl moiety linked via a urea bridge. The compound’s structure enables diverse interactions, including hydrogen bonding (via urea NH and carbonyl groups) and hydrophobic effects (via the cyclohexyl group). It has been studied extensively in medicinal chemistry, particularly as a scaffold for enzyme inhibitors, such as soluble epoxide hydrolase (sEH) inhibitors . The 4-pyridyl group plays a critical role in binding to active sites, often forming hydrogen bonds with catalytic residues like Asp335, Tyr383, and Tyr466 in sEH .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

1-cyclohexyl-3-pyridin-4-ylurea

InChI

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h6-10H,1-5H2,(H2,13,14,15,16)

InChI Key

CQSQWHFDVZITNP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridyl vs. Phenyl Substitution

  • N-Cyclohexyl-N'-(4-pyridyl)urea vs. N-Cyclohexyl-N'-phenylurea Replacing the 4-pyridyl group with a phenyl ring (e.g., compound 5 in ) reduces inhibitory activity. The nitrogen atom in the pyridyl group optimizes steric and electrostatic interactions, while the phenyl derivative’s C4 hydrogen disrupts hydrogen bonding and occupies an unfavorable electrostatic region. Substituting phenyl C4 with electronegative groups (Cl, Br, NO₂) further decreases activity due to steric clashes with residues like Trp222 .

Halogenated Derivatives

  • In contrast, N-cyclohexyl-N'-(iodophenyl)urea (CIU) () shows strong binding to sEH via hydrogen bonds but may suffer from steric hindrance compared to the pyridyl analog.

Electron-Donating Substituents

  • N-Cyclohexyl-N'-(4-(dimethylamino)phenyl)urea () The dimethylamino group is electron-donating, altering the electronic environment of the urea moiety. While this may enhance solubility, it could reduce binding affinity if the dimethylamino group disrupts critical hydrogen bonds.

Heterocyclic Variations

  • Ureas with Pyridyloxy or Piperidinyl Groups
    Compounds like N-(4-chlorophenyl)-N'-{4-[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea () incorporate extended heterocyclic systems. These modifications increase molecular complexity but may improve target specificity through π-π stacking or additional hydrogen bonds.

Thiourea Analogs

  • N-Cyclohexyl-N-(4-nitrobenzoyl)thiourea () Replacing the urea carbonyl oxygen with sulfur (thiourea) alters hydrogen-bonding capacity. Thioureas generally exhibit stronger hydrogen-bond donor activity but may suffer from reduced metabolic stability.

Key Findings and Trends

Compound Class Structural Feature Impact on Activity Reference
4-Pyridyl Ureas Pyridyl N-atom Optimal hydrogen bonding and steric fit; critical for inhibitory activity
Phenyl Ureas C4 hydrogen or substituents Reduced activity due to unfavorable electrostatic/steric effects
Halogenated Derivatives Electron-withdrawing groups Mixed effects: enhanced H-bonding but possible steric hindrance
Electron-Donating Groups e.g., dimethylamino May improve solubility but disrupt binding interactions
Extended Heterocycles Pyridyloxy/piperidinyl Potential for enhanced specificity via π-π stacking or additional H-bonds

Mechanistic Insights

  • Hydrogen Bonding : The urea carbonyl and NH groups form conserved hydrogen bonds with sEH residues (D335, Y383, Y466). Pyridyl N-atoms further stabilize binding via interactions with hydrophobic pockets (e.g., F267, W336) .
  • Steric Effects : Bulky substituents (e.g., iodophenyl, trifluoromethyl) reduce activity by disrupting key interactions .
  • Electronic Effects : Electron-withdrawing groups enhance urea’s H-bond acceptor strength but may reduce bioavailability due to increased polarity.

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